(4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
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Description
(4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C23H17N3O and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Biological Activity
(4S,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 286.35 g/mol
- CAS Number : 1884128-70-4
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to 4,5-dihydrooxazole derivatives. For instance, derivatives such as 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole have shown significant antifungal activity against various strains of fungi including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal efficacy .
The mechanism by which this compound exerts its antifungal effects is believed to involve the inhibition of key enzymes in the fungal sterol biosynthesis pathway. Specifically, it may act by inhibiting the enzyme CYP51, which is crucial for ergosterol synthesis in fungi .
Study on Antifungal Efficacy
In a comparative study involving several 4,5-dihydrooxazole derivatives, compounds A30-A34 were synthesized and tested for their antifungal activity. Among these, A31 and A33 displayed high metabolic stability and low inhibitory effects on cytochrome P450 enzymes CYP3A4 and CYP2D6. This suggests that they have favorable pharmacokinetic profiles suitable for further development .
Compound | MIC against Candida albicans | Stability in Human Liver Microsomes (min) | CYP3A4 Inhibition |
---|---|---|---|
A30 | 0.03 μg/mL | 80.5 | Weak |
A31 | 0.25 μg/mL | 69.4 | Weak |
A32 | 0.50 μg/mL | Not reported | Weak |
Toxicological Considerations
While the biological activity of this compound is promising, it is essential to evaluate its safety profile. Preliminary assessments indicate that it may exhibit low toxicity; however, comprehensive toxicological studies are necessary to confirm these findings.
Properties
IUPAC Name |
(4S,5S)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZQMUSVIVHCY-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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